![molecular formula C8H19NO3 B14261214 1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol) CAS No. 400038-82-6](/img/structure/B14261214.png)
1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol), also known as diisopropanolethanolamine, is a chemical compound with the molecular formula C8H19NO3 and a molecular weight of 177.24 g/mol . It is a viscous liquid that ranges in color from colorless to yellow . This compound is used in various applications, including the synthesis of dendritic polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol) can be synthesized through the reaction of ethanolamine with propylene oxide . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The reaction can be represented as follows:
Ethanolamine+Propylene Oxide→1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)
Industrial Production Methods
Industrial production of 1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol) involves large-scale reactors where ethanolamine and propylene oxide are reacted under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones and aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated compounds and other derivatives.
Applications De Recherche Scientifique
1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol) is used in various scientific research applications, including:
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is explored for its potential use in pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups in the compound allow it to form hydrogen bonds and interact with various biological molecules. These interactions can modulate biochemical pathways and influence cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[(2-Hydroxyethyl)imino]dipropan-2-ol
- N,N-Bis(2-hydroxypropyl)ethanolamine
- Di-(2-hydroxypropyl)-ethanolamine
Uniqueness
1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form dendritic polymers makes it particularly valuable in advanced materials science .
Propriétés
Numéro CAS |
400038-82-6 |
|---|---|
Formule moléculaire |
C8H19NO3 |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
1-[1-hydroxyethyl(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C8H19NO3/c1-6(10)4-9(8(3)12)5-7(2)11/h6-8,10-12H,4-5H2,1-3H3 |
Clé InChI |
DIBJEINTHKCSIT-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)O)C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



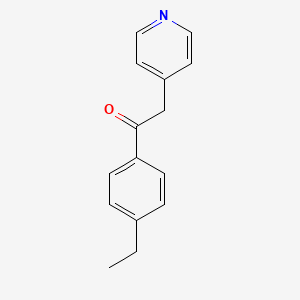
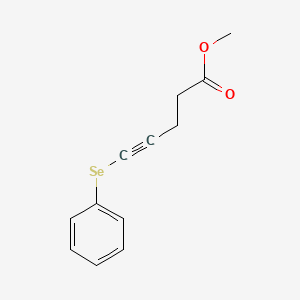

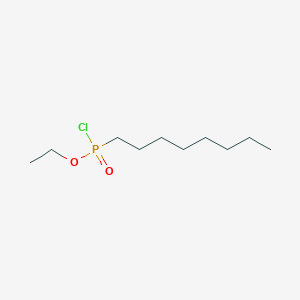
![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
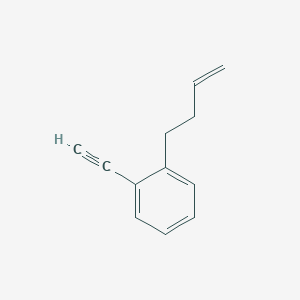
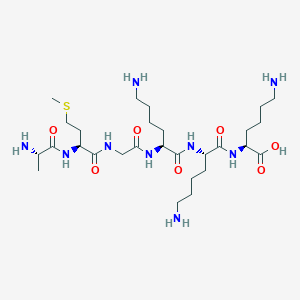
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)
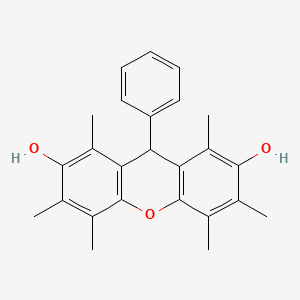
![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)
![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)

